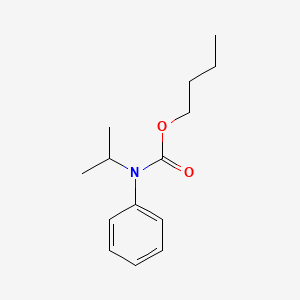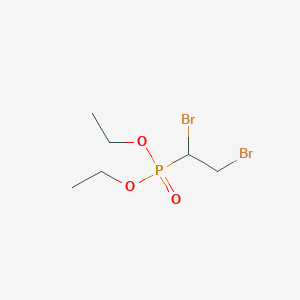
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester is an organophosphorus compound with the molecular formula C6H13Br2O3P. It consists of 13 hydrogen atoms, 6 carbon atoms, 3 oxygen atoms, 1 phosphorus atom, and 2 bromine atoms . This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of phosphonic acid, (1,2-dibromoethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 1,2-dibromoethane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Chemical Reactions Analysis
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, (1,2-dibromoethyl)-, diethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (1,2-dichloroethyl)-, diethyl ester: This compound has chlorine atoms instead of bromine atoms, leading to differences in reactivity and applications.
Phosphonic acid, (1,2-diiodoethyl)-, diethyl ester:
Phosphonic acid, (1,2-difluoroethyl)-, diethyl ester: Fluorine atoms impart unique characteristics to the compound, making it suitable for specific applications.
The uniqueness of this compound lies in its specific combination of bromine atoms and the phosphonic acid ester group, which confer distinct chemical and physical properties .
Properties
CAS No. |
63637-75-2 |
|---|---|
Molecular Formula |
C6H13Br2O3P |
Molecular Weight |
323.95 g/mol |
IUPAC Name |
1,2-dibromo-1-diethoxyphosphorylethane |
InChI |
InChI=1S/C6H13Br2O3P/c1-3-10-12(9,11-4-2)6(8)5-7/h6H,3-5H2,1-2H3 |
InChI Key |
TVYWGXSIQASYJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CBr)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


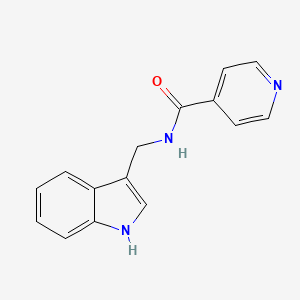
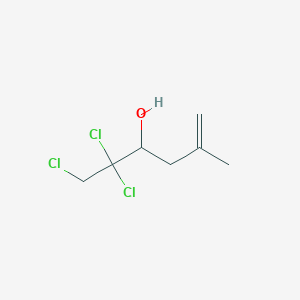

![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
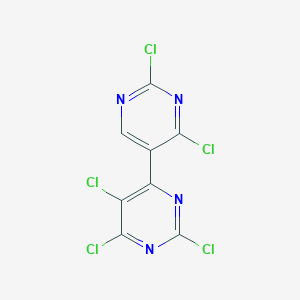
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)

![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
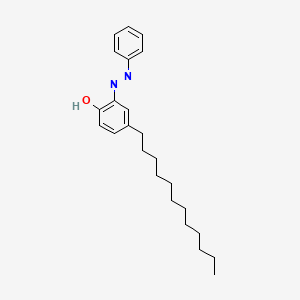
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
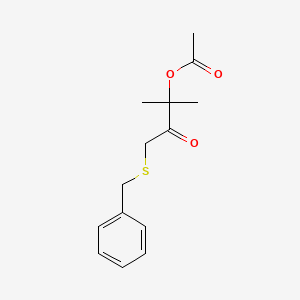
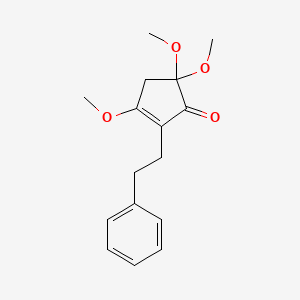
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
